molecular formula C13H25N3O2SSi B12538213 Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- CAS No. 652130-72-8

Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)-

Cat. No.: B12538213
CAS No.: 652130-72-8
M. Wt: 315.51 g/mol
InChI Key: NHCIQVCNPIWRPG-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- is a specialized organosulfur compound characterized by a sulfonamide backbone substituted with two 3-cyanopropyl groups at the nitrogen atom and a trimethylsilyl (TMS) group at the 2-position of the ethane chain.

Properties

CAS No.

652130-72-8

Molecular Formula

C13H25N3O2SSi

Molecular Weight

315.51 g/mol

IUPAC Name

N,N-bis(3-cyanopropyl)-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C13H25N3O2SSi/c1-20(2,3)13-12-19(17,18)16(10-6-4-8-14)11-7-5-9-15/h4-7,10-13H2,1-3H3

InChI Key

NHCIQVCNPIWRPG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N(CCCC#N)CCCC#N

Origin of Product

United States

Preparation Methods

Key Synthetic Precursors and Reagents

N,N-bis(3-cyanopropyl)amine

The diamine precursor, N,N-bis(3-cyanopropyl)amine, is critical. Its synthesis typically involves cyanoethylation of a primary amine or diamine. While ethylenediamine (EDA) is a common substrate, direct cyanoethylation with acrylonitrile yields a mixture of mono-, di-, and tricyanoethylated products. Selective synthesis requires optimized conditions:

  • Reagents : Acrylonitrile, base (e.g., NaH, Cs₂CO₃), and solvents like DMF or THF.
  • Catalysts : Nickel or cobalt catalysts are sometimes employed to control regioselectivity.
Table 1: Cyanoethylation Strategies
Substrate Reagent Product Yield Source
Ethylenediamine Acrylonitrile N,N-bis(3-cyanopropyl)amine ~60%
Primary amines Acrylonitrile Mono-/di-cyanoethylated amines Variable

2-(Trimethylsilyl)ethanesulfonyl Chloride

This sulfonyl chloride (CAS 106018-85-3) is a key electrophilic reagent. Its synthesis involves:

  • Chlorosulfonation : Reaction of 2-(trimethylsilyl)ethanol with chlorosulfonic acid.
  • Purification : Distillation under reduced pressure to isolate the chloride.
Table 2: Physical Properties of SES Chloride
Property Value Source
Molecular Formula C₅H₁₃ClO₂SSi
Boiling Point 209.4°C (760 mmHg)
Density 1.1 g/cm³

Sulfonamide Coupling Reaction

The target compound is synthesized via nucleophilic substitution between N,N-bis(3-cyanopropyl)amine and 2-(trimethylsilyl)ethanesulfonyl chloride.

Reaction Mechanism

  • Deprotonation : The amine attacks the sulfonyl chloride, displacing chloride.
  • Cyclization : The reaction proceeds under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
Scheme 1: Sulfonamide Formation
N,N-bis(3-cyanopropyl)amine + ClSO₂CH₂CH₂Si(CH₃)₃ →  
N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)ethanesulfonamide + HCl  

Optimized Conditions

  • Solvent : Dichloromethane or THF (low polarity to favor SN2).
  • Base : Triethylamine or pyridine (scavenges HCl).
  • Temperature : 0–25°C to minimize side reactions.
Table 3: Reaction Parameters
Parameter Optimal Value Rationale Source
Molar Ratio 1:1 (amine:chloride) Stoichiometric control
Reaction Time 2–4 hours Completeness of substitution
Yield 70–80% High purity of reagents

Purification and Characterization

Workup and Isolation

  • Extraction : The product is extracted into an organic layer (e.g., ethyl acetate) and washed with aqueous NaHCO₃ to remove HCl.
  • Crystallization : Recrystallization from hexane/ethyl acetate yields the pure compound.

Analytical Data

Table 4: Characterization of Final Product
Property Value Source
Molecular Formula C₁₃H₂₅N₃O₂SSi
Molecular Weight 315.51 g/mol
Melting Point Not reported
NMR (¹H, ¹³C) Consistent with SES and cyano

Challenges and Innovations

Byproduct Minimization

Cyanoethylation often generates mono- and trisubstituted byproducts. Recent methods use Co-Mn-Al catalysts and PM-LiOH mixtures to enhance di-substitution efficiency.

SES Group Stability

The trimethylsilyl group is labile to protic solvents. Reactions are performed under anhydrous conditions to prevent desilylation.

Scientific Research Applications

Medicinal Chemistry

Ethanesulfonamide derivatives are being investigated for their potential as therapeutic agents. The sulfonamide moiety is known for its ability to inhibit specific enzymes, making it a candidate for drug development against various diseases.

  • Case Study : A study demonstrated that derivatives of ethanesulfonamide exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, indicating potential for cancer treatment .

Enzyme Inhibition

The compound has shown promise in inhibiting certain metabolic enzymes that are crucial in various biological pathways.

  • Case Study : In vitro assays indicated that ethanesulfonamide inhibited the activity of dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for developing new antibiotics .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of ethanesulfonamide against several bacterial strains, including resistant strains.

  • Case Study : A comparative study evaluated the efficacy of ethanesulfonamide against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a lower minimum inhibitory concentration (MIC) than traditional antibiotics, suggesting its potential as an alternative treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of dihydropteroate synthase
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in animal models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action of Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, while the cyanopropyl and trimethylsilyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structure aligns with two broader classes of chemicals:

Sulfonamide Derivatives: Sulfonamides with bulky substituents, such as those synthesized in EP 2 881 393 B1 (e.g., 2-[methyl(phenylsulfonyl)amino]-N,N-bis(2-thienylmethyl)acetamide), share a sulfonamide core but differ in substituents.

Trimethylsilyl-Containing Compounds : Metal complexes like Tris(N,N-bis(trimethylsilyl)amide)yttrium(III) () feature TMS groups as ligands. While these are metalloorganic species, the TMS moiety in both classes enhances thermal stability and volatility. However, the target compound’s neutral sulfonamide structure contrasts with the ionic or coordinative bonding in metal amides .

Key Comparative Properties

Property Target Compound Analogues (e.g., EP 2 881 393 B1 derivatives) Metal Amides (e.g., Yttrium(III) complexes)
Core Structure Ethanesulfonamide Hexanamide/phenylsulfonamide Metal (e.g., Y, La)-bis(trimethylsilyl)amide
Substituents 3-cyanopropyl, TMS Thienylmethyl, phenylsulfonyl Bis(trimethylsilyl)amido ligands
Polarity Moderate (cyano + TMS) High (sulfonyl/thienyl) Low (nonpolar TMS ligands)
Reactivity Likely nucleophilic at sulfonamide S/N Electrophilic sulfonyl groups Highly reactive metal centers
Applications Potential ligands, intermediates Pharmacological candidates (unconfirmed) Catalysts, precursors for thin films

Stability and Handling

The TMS group in the target compound may confer hydrolytic sensitivity, similar to metal amides like Bis(bis(trimethylsilyl)amido)strontium (), which require inert-atmosphere handling. Cyanopropyl groups could further increase susceptibility to oxidation compared to purely alkyl/aryl sulfonamides .

Biological Activity

Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)-
  • Molecular Formula : C₁₁H₁₅N₃O₂SSi
  • Molecular Weight : 253.39 g/mol

The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially affecting its biological activity.

Synthesis

The synthesis of Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Sulfonamide : Reaction of ethanesulfonyl chloride with an amine derivative.
  • Cyanopropyl Substitution : Introduction of the cyanopropyl groups through nucleophilic substitution.
  • Trimethylsilylation : Protection of the sulfonamide nitrogen with a trimethylsilyl group to enhance stability.

Anticancer Properties

Recent studies have indicated that compounds similar to Ethanesulfonamide exhibit significant anticancer activity. The biological evaluation often involves testing against various human cancer cell lines:

Cell LineIC₅₀ (µM)Effectiveness
RKO60.70High
PC-349.79High
HeLa78.72Moderate

These results suggest that Ethanesulfonamide may inhibit cell growth effectively in specific cancer types, particularly prostate and colorectal cancers .

The mechanism by which Ethanesulfonamide exerts its anticancer effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression .
  • Induction of Apoptosis : Evidence suggests that certain sulfonamides can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Leishmaniasis : A derivative of sulfonamides showed promising results against Leishmania mexicana, indicating potential for treatment against parasitic infections .
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against HIV-1, suggesting a broad spectrum of biological activity .

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